Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
Nombre del producto:benzoylhydrazine, O-hydroxy
Número CAS:936-02-7
MF:C7H8N2O2
Megavatios:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637

benzoylhydrazine, O-hydroxy Propiedades químicas y físicas

Nombre e identificación

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • Renchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • Clave inchi: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC=CC=1)NN
    • Brn: 472355

Atributos calculados

  • Calidad precisa: 152.05900
  • Masa isotópica única: 152.059
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 149
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 14
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 75.4

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.2804 (rough estimate)
  • Punto de fusión: 148.0 to 152.0 deg-C
  • Punto de ebullición: 274.61°C (rough estimate)
  • Punto de inflamación: °C
  • índice de refracción: 1.5200 (estimate)
  • PSA: 75.35000
  • Logp: 1.08690
  • Disolución: Not determined

benzoylhydrazine, O-hydroxy Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Wgk Alemania:3
  • Código de categoría de peligro: R36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Rtecs:VO3700000
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • TSCA:Yes
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

benzoylhydrazine, O-hydroxy Datos Aduaneros

  • Código HS:2928000090
  • Datos Aduaneros:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM100395-500g
2-hydroxybenzohydrazide
936-02-7 95%+
500g
$286 2024-07-19
Ambeed
A213806-5g
2-Hydroxybenzohydrazide
936-02-7 97% HPLC
5g
$8.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-25g
2-Hydroxybenzohydrazide
936-02-7 98%
25g
¥37.0 2023-09-07
Enamine
EN300-18163-50.0g
2-hydroxybenzohydrazide
936-02-7 96%
50g
$57.0 2023-04-20
Life Chemicals
F1099-0053-5g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
5g
$60.0 2023-09-07
Life Chemicals
F1099-0053-10g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
10g
$84.0 2023-09-07
abcr
AB117089-25 g
2-Hydroxybenzhydrazide, 98%; .
936-02-7 98%
25 g
€80.80 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0551579743- 25g
benzoylhydrazine, O-hydroxy
936-02-7 95%(HPLC)
25g
¥ 103.5 2021-05-18
Fluorochem
018713-25g
2-Hydroxybenzhydrazide
936-02-7 0.97
25g
£17.00 2022-03-01
TRC
B443813-5g
2-Hydroxybenzohydrazide
936-02-7
5g
$ 50.00 2022-06-07

benzoylhydrazine, O-hydroxy Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit
Ferreira de Melo, Thais Regina; Chelucci, Rafael Consolin; Pires, Maria Elisa Lopes; Dutra, Luiz Antonio; Barbieri, Karina Pereira; et al, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Referencia
Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists
Shahien, Mohamed; Elagawany, Mohamed; Sitaula, Sadichha; Goher, Shaimaa S.; Burris, Sheryl L.; et al, Bioorganic Chemistry, 2020, 102,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
Referencia
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
Referencia
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Referencia
Synthesis, crystal structure and theoretical computation of 2-hydroxybenzoic acid [(3-phenoxyphenyl)methylene]hydrazide
Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Referencia
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
Referencia
Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase
Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referencia
Preparation of fluorescent probe useful for detecting aluminum ion and zinc ion
, China, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
Referencia
Molecular design and synthesis of novel salicyl glycoconjugates as elicitors against plant diseases
Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
Referencia
Synthesis of novel benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors and molecular modeling studies
Taha, Muhammad; Ismail, Nor Hadiani; Imran, Syahrul; Selvaraj, Manikandan; Rahim, Abdul; et al, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7394-7404

Synthetic Routes 11

Condiciones de reacción
Referencia
Synthesis of sesamin-group lignans. III. Preparation of dimethyl 2-arylfuran-3,4-dicarboxylates
Pei, Weiwei; Pei, Jian; Chen, Jinghong; Li, Yiwei; Ye, Xiulin, Beijing Daxue Xuebao, 1993, 29(2), 129-34

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  30 min, 25 °C
Referencia
Novel synthesis method of aromatic hydrazine
Tang, Xu-fu; Yang, Wen-qian; Teng, Zhen-zhen; Liu, Jian; Xie, Wen-lin, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
Referencia
Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions
El-Ashry, El Sayed H.; Rashed, Nagwa; Awad, Laila F.; Ramadan, El Sayed; Abdel-Maggeed, Somia M.; et al, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
Referencia
Synthesis and properties of o-carboxybenzaldehyde salicyloylhydrazone
Liang, Bei; Liu, Xiangrong; Zhang, Penghui, Youji Huaxue, 2010, 30(10), 1580-1583

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
Referencia
Study of synthesis on 2-(salicyloylhydrazono)-1,3-dithiolane
Chen, Hone-chao; Gone, Xiao-qun; Luo, Juan; Huang, Zu-fang; Fang, Jian-ying; et al, Youji Huaxue, 2000, 20(5), 833-835

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1
Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
Referencia
Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative
Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
Referencia
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrazine
Referencia
Heterocyclic syntheses with carbonic acid derivatives. III. 5-Substituted 2-amino-1,3,4-oxadiazole syntheses
Glatt, H. H.; Bacaloglu, R.; Csunderlik, C.; Saleh, Sadiq A.; Szeibert, F.; et al, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1981, 26(2), 111-16

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
Referencia
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

benzoylhydrazine, O-hydroxy Preparation Products

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.